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Structural Insights and Energetic Preferences

The isolated PVE-methanol complex in the gas phase exhibits a preference for a specific structure, with the

methanol forming a hydrogen bond to the ether oxygen atom (OH∙∙∙O) [1] [2]. This global minimum

structure is favored over alternative OH∙∙∙π docking motifs involving the phenyl or vinyl moieties of PVE.

The table below summarizes the key structural isomers identified and their experimental and theoretical

characterization.

Table 1: Identified Isomers of the PVE-Methanol Complex

Isomer
Identification

Primary
Noncovalent
Interaction

Experimental
Detection
Method

Population &
Energetic Order

Key Spectroscopic
Signatures (e.g., OH-
stretch red-shift)

Global
Minimum

OH∙∙∙O (ether

oxygen)

FTIR, IR/UV,

Microwave
Spectroscopy [1]

[2]

Most populated

isomer [1] [2]

Larger red-shift

indicative of stronger
hydrogen bond [1]
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Isomer
Identification

Primary
Noncovalent
Interaction

Experimental
Detection
Method

Population &
Energetic Order

Key Spectroscopic
Signatures (e.g., OH-
stretch red-shift)

Less
Populated
Isomer

OH∙∙∙π (phenyl
ring)

Microwave
Spectroscopy

only [1] [2]

Less populated [1]
[2]

Smaller red-shift [1]

Potential
Isomer

OH∙∙∙π (vinyl

group)

Investigated

theoretically [1]

Not experimentally

observed as a
minimum; less

favorable than
OH∙∙∙O [1]

Weak hydrogen bond,

very small red-shift
(inferred from similar

systems) [1]

The correct prediction of this energetic order proved to be a significant challenge for quantum-chemical

methods. While dispersion-corrected density functional theory (DFT-D3) was used, only sophisticated local

coupled cluster methods (LCCSD(T0)-F12) reliably predicted the OH∙∙∙O motif as the most stable [1] [2].

This highlights the system's role as a benchmark for quantifying and visualizing the role of London

dispersion interactions [1].

Computational Benchmarks

The study underscores the critical need for high-level computational methods to accurately model

noncovalent interactions. The following table compares the performance of different quantum-chemical

methods used in the study.

Table 2: Performance of Quantum-Chemical Methods

Computational Method
Performance in Predicting
Energetic Order of PVE-
MeOH Isomers

Key Strengths & Limitations

DFT with Dispersion
Corrections (DFT-D3)

Challenging; fails to correctly

predict the most stable

Computationally efficient; good for initial

screening; accuracy depends on the
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Computational Method
Performance in Predicting
Energetic Order of PVE-
MeOH Isomers

Key Strengths & Limitations

isomer in some cases [1]. functional and dispersion correction.

Spin-Component-
Scaled Coupled
Cluster (SCS-CC2)

Challenging; fails to correctly
predict the most stable

isomer in some cases [1].

More accurate than DFT for excited states;
but may not be sufficient for delicate

dispersion balances in ground states.

Local Coupled Cluster
(LCCSD(T0)-F12)

Succeeds in correctly

predicting the OH∙∙∙O isomer
as the global minimum [1]

[2].

Considered a "gold standard" for such

systems; provides quantification and
visualization of London dispersion;

computationally very expensive.

Detailed Experimental Protocols

The research employed a multi-spectroscopic approach combining Fourier-Transform Infrared (FTIR)

spectroscopy, IR/UV spectroscopy, and chirped-pulse Fourier transform microwave (CP-FTMW)

spectroscopy in molecular beam environments [1] [2]. This combination allowed for isomer-specific

detection and structural determination.

FTIR Spectroscopy [1]

Objective: To record vibrational spectra, particularly the OH-stretching region, of the complexes in

the supersonic expansion.
Setup: A Bruker IFS 66 v/s spectrometer was synchronized with a pulsed supersonic slit jet (600 ×

0.2 mm²).
Sample Preparation: PVE (<0.1%) and methanol (<0.1%) were seeded in helium carrier gas at a

backing pressure of 0.75 bar.
Data Collection: Spectra were co-added from 150-775 pulses in the 2450-4200 cm⁻¹ range at a

resolution of 2 cm⁻¹. The OH-stretching frequency and its shift from the free methanol value are key
indicators of hydrogen bond strength and identity.

IR/UV Spectroscopy (IR/R2PI and UV/IR/UV) [1]
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Objective: For mass- and isomer-selective detection and characterization.

Setup: A molecular beam apparatus with a pulsed valve and a time-of-flight mass spectrometer. Two
tunable UV lasers and one tunable IR laser system were used.

IR/R2PI Protocol: The IR laser is fired 50 ns before the UV ionization laser. Depletion of the ion
signal when the IR laser is resonant with a vibrational transition provides an IR spectrum for a specific

isomer.
UV/IR/UV Protocol: The first UV laser prepares a population in the excited state (S₁), the IR laser

(fired 2-3 ns later) can induce dissociation, and a second UV laser probes the remaining population.
This allows for studying the excited-state structure and dynamics.

Sample Preparation: PVE and methanol were co-expanded in a neon carrier gas (2.5-3.0 bar).

Chirped-Pulse Fourier Transform Microwave (CP-FTMW)
Spectroscopy [1]

Objective: To obtain high-resolution rotational constants and determine precise molecular structures.

Setup: The COMPACT spectrometer covering 2-8 GHz was used.
Data Collection: The molecules were seeded into a supersonic expansion, and the rotational

transitions were measured. The precise rotational constants allow for unambiguous identification of
different isomers, such as the less populated OH∙∙∙π(phenyl) bound structure.

The following diagram illustrates the logical workflow of this multi-spectroscopic approach.
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Experimental and computational workflow for structural elucidation.

Biological and Pharmaceutical Relevance

While the PVE-methanol study is a fundamental gas-phase investigation, understanding noncovalent

interactions is crucial in drug development. These interactions are the primary mechanism by which drug

molecules bind to their protein targets [3]. Furthermore, the strength of these interactions must be finely

tuned to ensure drugs can not only bind to their target but also permeate cell membranes effectively [4].

Table 3: Relevance to Drug Development Principles
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Concept from
PVE-MeOH Study

Direct Analogy in Drug Development Key Implication

Balance of
Multiple
Noncovalent
Interactions

A drug must bind strongly to its target (e.g., a

protein pocket) but not so strongly that it gets
trapped in cell membranes [4].

Dictates the drug's efficacy

(potency) and its ability to reach
the target inside cells

(bioavailability).

Challenging
Theoretical
Prediction

Accurate computational prediction of drug-

protein binding affinity and membrane
permeability is non-trivial and requires high-

level methods [1] [4].

Highlights the need for

continued method development
and benchmarking using

systems like PVE-MeOH.

Optimal
Interaction
Strength

An optimal "sweet spot" for noncovalent

interaction strength exists. For membrane
permeation, a differential binding energy (ΔG)

of -4.0 to -5.0 kcal/mol is suggested for
efficient translocation [4].

Provides a quantitative

guideline for medicinal
chemists when designing drug

molecules.

The following diagram conceptualizes the "binding-flip mechanism" for membrane permeation, which is

governed by thresholds of noncovalent interaction strength.

Drug in Aqueous
Environment

Initial Membrane
Surface Binding

 ΔG = -3.6 to -6.8 kcal/mol

Flip/Translocation
Step

 Rate-limiting step
(ΔG‡ = 2.4 kcal/mol)

Kinetically Trapped
(ΔG < -7.5 kcal/mol)

Excessive Binding

Drug Inside Membrane
or Cell

Click to download full resolution via product page

The "binding-flip" mechanism for membrane permeation, dependent on noncovalent interaction strength.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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